2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile
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Overview
Description
2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile is a donor-acceptor type molecule composed of dicyanobenzene and tert-butyl-substituted carbazolyl groups around the benzene ring . This compound is known for its unique properties, including its use as a thermally activated delayed fluorescence (TADF) material, which makes it valuable in various applications such as organic light-emitting diodes (OLEDs) and photocatalysis .
Preparation Methods
The synthesis of 2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile involves multiple steps. One common synthetic route includes the reaction of 3,6-di-tert-butylcarbazole with isophthalonitrile under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include dichloromethane as a solvent and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile involves its ability to act as a TADF material. The compound’s molecular structure allows it to efficiently convert triplet excitons into singlet excitons through reverse intersystem crossing, leading to delayed fluorescence . This process enhances the efficiency of light-emitting devices by utilizing both singlet and triplet excitons for light emission .
Comparison with Similar Compounds
2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: This compound also features carbazolyl groups and is used in TADF-OLED devices.
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile: Another similar compound with applications in electronic materials.
The uniqueness of this compound lies in its specific molecular structure, which provides enhanced steric hindrance and improved donor-acceptor interactions, leading to better performance in TADF applications .
Properties
CAS No. |
1630263-99-8 |
---|---|
Molecular Formula |
C88H96N6 |
Molecular Weight |
1237.7 g/mol |
IUPAC Name |
2,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(68(77)50-90)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 |
InChI Key |
PIJJQYIWKJBYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |
Origin of Product |
United States |
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